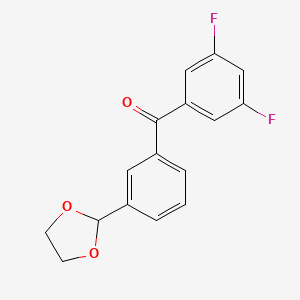

3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

描述

Benzophenone Derivatives in Contemporary Chemical Research

Benzophenone derivatives have emerged as a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the development of bioactive compounds with diverse therapeutic applications. The benzophenone framework, characterized by its diphenyl ketone structure, has been identified as a ubiquitous motif present in numerous naturally occurring molecules that exhibit remarkable biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Contemporary research has demonstrated that the biological properties of benzophenone molecules can be significantly modulated through strategic substitutions on their aromatic rings, with most successful derivatives incorporating hydroxyl group modifications that mirror natural analogues.

Recent investigations have expanded the scope of benzophenone applications beyond traditional medicinal chemistry into advanced materials science. Benzophenone-based compounds have found extensive use as photoinitiators in ultraviolet curing applications, particularly in inks, imaging, and clear coatings within the printing industry. The inherent photophysical properties of benzophenones, including their near-unity intersystem crossing efficiency, make them valuable components in photochemical processes. This dual functionality as both bioactive scaffolds and photochemically active materials has positioned benzophenone derivatives at the forefront of interdisciplinary chemical research.

The structural diversity achievable with benzophenone derivatives has been further enhanced through the integration of heterocyclic moieties and specialized functional groups. Research groups have successfully synthesized benzophenone analogues containing indole, oxadiazole, and benzimidazole nuclei, creating hybrid structures with enhanced pharmacological potential. These investigations have revealed that benzophenone derivatives demonstrate significant promise as inhibitors of presenilin proteins, suggesting their potential application in neurodegenerative disease treatment. The continued exploration of benzophenone modifications reflects the ongoing recognition of this scaffold's importance in contemporary chemical research.

Significance of Fluorinated Aryl Ketones in Material Science

Fluorinated aryl ketones represent a specialized class of compounds that have gained considerable attention in material science applications due to their unique physicochemical properties. The introduction of fluorine atoms into aromatic ketone structures fundamentally alters their electronic characteristics, thermal stability, and intermolecular interactions, making them valuable components in advanced material formulations. Fluorinated ketones exhibit enhanced lipophilicity, metabolic stability, and bioavailability compared to their non-fluorinated counterparts, properties that extend their utility beyond traditional pharmaceutical applications into specialized materials science domains.

The development of efficient methodologies for synthesizing fluorinated ketones has become a significant focus of contemporary synthetic chemistry research. Traditional synthetic approaches to fluorinated ketones have included condensation reactions using fluorinated building blocks, oxidation of fluorinated alcohols, and nucleophilic or electrophilic fluorination of carbonyl compounds. However, these conventional methods often suffer from limitations in structural complexity and synthetic efficiency, particularly for the preparation of distally fluorinated ketones where fluorine atoms are positioned at beta, gamma, or delta positions relative to the carbonyl group.

Recent advances in fluorinated ketone synthesis have introduced novel one-step methodologies that enable the simultaneous construction of carbonyl groups and distal incorporation of fluorine atoms. Silver-mediated fluorinative cross-coupling reactions have demonstrated particular promise, allowing for the preparation of beta-trifluoromethyl ketones through radical coupling mechanisms. These developments have opened new avenues for incorporating fluorinated ketone moieties into complex molecular architectures, expanding their potential applications in materials science where precise control over molecular properties is essential.

Benzophenone-based photoinitiators incorporating fluorine substitution have shown remarkable performance characteristics in photopolymerization applications. The formation of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures not only contributes to red-shifted absorption maxima but also significantly enhances molar extinction coefficients. These fluorinated benzophenone derivatives exhibit exceptional photoinitiation abilities under light-emitting diode irradiation, promoting both free radical photopolymerization of acrylates and cationic polymerization of epoxides with high final conversion rates.

Historical Development of Dioxolane-Functionalized Benzophenones

The historical development of dioxolane-functionalized benzophenones represents a significant evolution in the design of aromatic ketone derivatives with enhanced solubility and stability characteristics. The incorporation of 1,3-dioxolane rings into benzophenone structures emerged from systematic efforts to modify acene-based compounds for improved processability and photophysical properties. Early research in this area focused on the synthesis of dioxolane-functionalized pentacenes, which demonstrated enhanced fluorescence relative to their unmodified parent compounds.

The synthetic methodology for preparing dioxolane-functionalized benzophenones typically involves multi-step procedures beginning with appropriately substituted naphthalene derivatives. The foundational approach utilizes 6,7-dibromo-2,3-dihydroxy naphthalene as a starting material, which undergoes condensation reactions with appropriate ketones to form acetal intermediates. These synthetic intermediates serve as versatile building blocks for constructing both asymmetric components required for the target acenequinone precursors.

The development of dioxolane-functionalized systems has been driven by the need to address solubility limitations inherent in traditional aromatic ketone structures. The addition of ethyl substituents positioned orthogonal to the chromophore in dioxolane-functionalized systems resulted in highly stable materials exhibiting strong solid-state fluorescence, properties that proved valuable for applications in red light-emitting diodes and photovoltaic devices. This historical progression demonstrates the evolution from simple structural modifications to sophisticated molecular engineering approaches.

Recent synthetic strategies have refined the preparation of dioxolane-functionalized benzophenones through improved reaction conditions and alternative synthetic pathways. The use of Lewis acids such as copper triflate for ring-opening transformations of endoxide intermediates has provided more efficient access to phenolic precursors while maintaining compatibility with acid-sensitive acetal functional groups. These methodological advances have expanded the accessible structural diversity within the dioxolane-functionalized benzophenone family.

Current Research Landscape for 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

The current research landscape surrounding this compound reflects the growing interest in precisely engineered fluorinated aromatic ketones for specialized applications. This compound, bearing the Chemical Abstracts Service registry number 898759-68-7, has been identified as a research chemical with specific structural features that combine fluorine substitution with cyclic acetal functionality. The molecular architecture of this compound, with its specific substitution pattern, represents a targeted approach to molecular design where each functional group contributes distinct properties to the overall molecular profile.

Commercial availability of this compound through specialized chemical suppliers indicates active research interest in this particular structural motif. The compound is typically supplied with high purity specifications, commonly 97%, and is characterized as a viscous golden oil with predicted physical properties including a boiling point of 423.1±45.0 degrees Celsius and a density of 1.310±0.06 grams per cubic centimeter. These physical characteristics reflect the influence of both fluorine substitution and dioxolane functionalization on the compound's bulk properties.

Current synthetic approaches to this compound likely involve established methodologies for benzophenone synthesis combined with appropriate functionalization strategies. The positioning of fluorine atoms at the 3,5-positions of one aromatic ring suggests the use of pre-functionalized aromatic building blocks, while the 1,3-dioxolan-2-yl substituent on the opposing ring indicates the incorporation of protected aldehyde or ketone functionality. The systematic identification and cataloging of this compound in major chemical databases demonstrates its recognition as a valuable synthetic intermediate or research target.

The molecular design of this compound incorporates several advantageous structural features that align with contemporary trends in fluoroorganic chemistry and materials science. The strategic placement of fluorine atoms enhances the compound's electron-withdrawing characteristics while potentially improving its thermal and oxidative stability. The dioxolane moiety provides opportunities for further synthetic elaboration through selective deprotection or modification reactions, making this compound a versatile intermediate for accessing more complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

Table 2: Comparative Analysis of Related Dioxolane-Functionalized Benzophenone Derivatives

| Compound | Substitution Pattern | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | 3,5-Difluoro | 290.26 g/mol | Fluorine at positions 3,5; dioxolane protection |

| 3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone | 3,5-Dichloro | 323.17 g/mol | Chlorine at positions 3,5; similar reactivity profile |

| 3,5-Difluoro-3'-morpholinomethyl benzophenone | 3,5-Difluoro | 317.3 g/mol | Morpholine substituent; different functionality |

属性

IUPAC Name |

(3,5-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELDIRYNOUMNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645088 | |

| Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-68-7 | |

| Record name | Methanone, (3,5-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzoyl chloride and 1,3-dioxolane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include dichloromethane or tetrahydrofuran.

Reaction Steps: The 3,5-difluorobenzoyl chloride is reacted with 1,3-dioxolane in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

化学反应分析

Types of Reactions

3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Photochemical Applications

The compound exhibits notable photochemical properties due to its benzophenone structure, which is known for its ability to absorb ultraviolet (UV) light. This characteristic makes it useful in:

- UV Filters in Sunscreens : The compound can be utilized as an ingredient in sunscreen formulations to protect skin from harmful UV radiation. Its fluorinated structure enhances its stability and effectiveness as a UV filter .

- Photoinitiators in Polymer Chemistry : In the field of polymer science, 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone can serve as a photoinitiator for radical polymerization processes. This application is crucial for the development of coatings and adhesives that require curing under UV light .

Biological Applications

Research has indicated potential biological applications of this compound:

- Antimicrobial Activity : Studies have shown that derivatives of benzophenone possess antimicrobial properties. The presence of fluorine may enhance these effects, making it a candidate for developing new antimicrobial agents .

- Drug Delivery Systems : The dioxolane moiety can facilitate the formation of drug delivery systems that improve the solubility and bioavailability of pharmaceutical compounds. This application is particularly relevant in designing targeted therapies for various diseases .

Material Science

In material science, the compound's properties allow for innovative applications:

- Coatings and Films : Its ability to absorb UV light makes it suitable for protective coatings that prevent degradation from sunlight exposure. This application is vital in industries such as automotive and construction where materials are exposed to harsh environmental conditions .

- Nanocomposites : Incorporating this compound into nanocomposite materials can enhance their mechanical properties and thermal stability. Research indicates that such composites can be used in advanced engineering applications .

Table 1: Summary of Case Studies Involving this compound

作用机制

The mechanism of action of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Key Differences

The table below summarizes critical parameters for comparison:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | 898759-68-7 | C₁₆H₁₂F₂O₃ | 1,3-Dioxolane, difluoro | 290.26 | Fluorine substituents, cyclic ether |

| 3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone | 898759-61-0 | C₁₆H₁₂Cl₂O₃ | 1,3-Dioxolane, dichloro | 323.18 | Chloro substituents, higher lipophilicity |

| 3,4-Difluoro-4'-morpholinomethyl benzophenone | 898770-67-7 | C₁₈H₁₇F₂NO₂ | Morpholinomethyl, difluoro | 329.33 | Morpholine group, nitrogen-containing |

| (3,5-Difluorophenyl)[3-(pyrrolinomethyl)phenyl]methanone | - | C₁₉H₁₇F₂NO | Pyrrolinomethyl, difluoro | 313.35 | Pyrrolidine ring, enhanced basicity |

| 2,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone | 898779-36-7 | C₁₈H₁₈O₃ | 1,3-Dioxolane, dimethyl | 282.34 | Methyl groups, non-halogenated |

Substituent Effects on Properties

Halogen Substituents (F vs. Cl): The fluorine atoms in this compound are strong electron-withdrawing groups, enhancing electrophilicity and stability against oxidation compared to its chloro analogue (CAS: 898759-61-0). Chlorine, being larger and more polarizable, increases lipophilicity but may reduce metabolic stability . The dichloro derivative (CAS: 898759-61-0) has a higher molecular weight (323.18 vs.

Heterocyclic Substituents (Dioxolane vs. Morpholine/Pyrrolidine): The 1,3-dioxolane ring is a cyclic ether, contributing to solubility in polar solvents and acting as a directing group in lithiation reactions (e.g., regioselective lithiation observed in ). Morpholinomethyl (CAS: 898770-67-7) and pyrrolinomethyl groups introduce nitrogen atoms, altering electronic properties.

Non-Halogenated Analogues (Methyl vs. Fluoro): The dimethyl derivative (CAS: 898779-36-7) lacks halogen atoms, reducing electronegativity and increasing hydrophobicity. This may limit its utility in aqueous-phase reactions but improve membrane permeability in biological systems .

生物活性

3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898759-68-7) is an organic compound characterized by its unique structure, which includes a benzophenone core with two fluorine atoms and a 1,3-dioxolane ring. This compound has garnered attention in various fields of research, particularly due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies.

- Molecular Formula: C16H12F2O3

- Molecular Weight: 290.27 g/mol

- Structure: Contains a benzophenone moiety with a dioxolane ring and difluoromethyl substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways such as:

- Signal Transduction: Altering cellular responses to external stimuli.

- Gene Expression: Affecting transcription factors that regulate gene activity.

- Metabolic Regulation: Modulating metabolic pathways through enzyme inhibition or activation.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For example, derivatives containing similar structural motifs have shown promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Doxorubicin | HepG2 | 7.46 |

| Doxorubicin | HCT116 | 8.29 |

| Doxorubicin | MCF7 | 4.56 |

| This compound | HepG2 | Not yet determined |

In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells via mechanisms involving the modulation of EGFR signaling pathways and mitochondrial apoptosis proteins such as Bax and Bcl-2 .

Antibacterial and Antifungal Activity

The biological screening of related dioxolane compounds has revealed notable antibacterial and antifungal activities:

- Antibacterial Activity: Compounds derived from dioxolanes have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Enterococcus faecalis | 625 |

- Antifungal Activity: Compounds were also tested against Candida albicans, showing significant antifungal properties.

These findings suggest that the presence of the dioxolane ring enhances the biological activity of these compounds by facilitating interactions with microbial targets .

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

- Anticancer Studies : Research has focused on synthesizing derivatives with improved potency against specific cancer types. For instance, modifications to the fluorine substitution pattern have been linked to enhanced anticancer efficacy in preclinical models .

- Antimicrobial Research : Investigations into the antimicrobial properties of dioxolanes have led to the development of new therapeutic agents aimed at treating resistant bacterial strains. The structure-activity relationship (SAR) studies indicate that variations in substituents significantly affect antimicrobial potency .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the benzophenone core. For fluorinated intermediates, 3,5-difluorobenzoyl chloride (a precursor) can be synthesized via chlorination of 3,5-difluorobenzoic acid using thionyl chloride . The 1,3-dioxolane group is introduced via acid-catalyzed protection of a carbonyl group (e.g., using ethylene glycol and p-toluenesulfonic acid). Optimizing stoichiometry, solvent polarity (e.g., THF or DMF), and temperature control (0–25°C) improves yields. NaH in THF has been effective for deprotonation steps in analogous benzophenone syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for verifying fluorine substitution patterns. and NMR resolve aromatic and dioxolane protons .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving fluorine positions and confirming stereochemistry. Single-crystal X-ray studies require high-purity samples and controlled crystallization conditions (e.g., slow evaporation from ethanol) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight and fragmentation patterns, especially for fluorinated derivatives .

Q. How does the 1,3-dioxolane group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The 1,3-dioxolane ring is acid-labile and can be cleaved under mild acidic conditions (e.g., HCl in THF/water) to regenerate a ketone. Stability tests involve monitoring decomposition via NMR in buffered solutions (pH 1–12). For basic conditions, the dioxolane is generally stable but may undergo ring-opening in the presence of strong nucleophiles (e.g., hydroxide ions) .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from fluorine’s electron-withdrawing effects, which alter electronic density at reaction sites. Comparative studies using Hammett plots or DFT calculations (e.g., Gaussian software) quantify substituent effects. For example, 3,5-difluoro substitution reduces electron density at the para position, slowing electrophilic substitution but accelerating nucleophilic attacks. Cross-validation with kinetic assays (e.g., monitoring reaction rates via HPLC) and control experiments with non-fluorinated analogs are essential .

Q. What mechanistic insights explain the compound’s behavior in photochemical reactions?

- Methodological Answer : Benzophenone derivatives undergo Norrish-type reactions under UV light. Time-resolved spectroscopy (e.g., transient absorption spectroscopy) identifies triplet-state intermediates. Fluorine atoms increase intersystem crossing efficiency due to heavy-atom effects, while the dioxolane group may stabilize excited states. Computational studies (TD-DFT) model excitation pathways and predict reaction outcomes .

Q. How can computational modeling predict crystal packing and polymorphism?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or Materials Studio simulate packing patterns. Input parameters include van der Waals radii of fluorine and oxygen atoms. Comparing predicted vs. experimental (X-ray) structures validates force fields. Polymorphism risks are assessed by varying lattice energies and solvent effects in crystallization trials .

Data Analysis and Optimization

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., reagent purity, humidity). For fluorinated intermediates, anhydrous conditions and argon atmospheres prevent hydrolysis. Quality control via in-line FTIR monitors reaction progress, and orthogonal HPLC methods quantify impurities. Reproducibility is enhanced by automated synthesis platforms .

Q. How do steric effects from the 1,3-dioxolane group impact supramolecular interactions?

- Methodological Answer : Crystal engineering studies using Hirshfeld surface analysis (CrystalExplorer software) reveal intermolecular contacts. The dioxolane’s oxygen atoms participate in C–H···O hydrogen bonds, while fluorine atoms engage in F···F or F···H interactions. Competitive binding assays (e.g., fluorescence titration) quantify association constants with host molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。